molecular formula C17H22N4O5S B11255641 ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate

ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate

Cat. No.: B11255641
M. Wt: 394.4 g/mol
InChI Key: SPFXFBUSVMWQRZ-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the piperazine and methoxyphenyl groups in its structure suggests potential pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyrazole is treated with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperazine Moiety: The piperazine group is attached through nucleophilic substitution, where the sulfonylated pyrazole reacts with 4-(4-methoxyphenyl)piperazine.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfides or sulfoxides.

    Substitution: Various substituted pyrazole and piperazine derivatives.

Scientific Research Applications

Ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the pyrazole core can inhibit certain enzymes. The compound may exert its effects through modulation of signaling pathways, such as the inhibition of the NF-kB pathway, which is involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of both the piperazine and pyrazole moieties allows for a broad range of biological activities, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H22N4O5S

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C17H22N4O5S/c1-3-26-17(22)15-12-16(19-18-15)27(23,24)21-10-8-20(9-11-21)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,18,19)

InChI Key

SPFXFBUSVMWQRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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